Dipeptide Transporter Affinity Parity with Native Substrate Glycylglycine
The dipeptide glycyl-4-azido-2-nitro-L-phenylalanine serves as a competent substrate for the E. coli dipeptide transport system, exhibiting a Km of 7 µM and Vmax of 5 × 10³ molecules cell⁻¹ s⁻¹, compared to Km = 9 µM and Vmax = 1 × 10⁴ molecules cell⁻¹ s⁻¹ for the natural substrate glycylglycine under identical conditions [1]. This near-identical Km demonstrates that the 4-azido-2-nitro modification does not impair transporter recognition.
| Evidence Dimension | Dipeptide transporter substrate affinity (Km) and maximal uptake rate (Vmax) |
|---|---|
| Target Compound Data | Km = 7 µM, Vmax = 5 × 10³ molecules cell⁻¹ s⁻¹ (as glycyl-4-azido-2-nitro-L-phenylalanine dipeptide) |
| Comparator Or Baseline | Glycylglycine: Km = 9 µM, Vmax = 1 × 10⁴ molecules cell⁻¹ s⁻¹ |
| Quantified Difference | Km: 7 vs 9 µM (comparable); Vmax: ~2-fold lower |
| Conditions | Live E. coli W cells, competitive ¹⁴C-uptake assay in the dark |
Why This Matters
This establishes that 4-Azido-2-nitro-L-phenylalanine can be incorporated into transporter substrates without significant loss of affinity, enabling physiological studies of peptide transport that are not feasible with other photoreactive amino acid derivatives.
- [1] Staros, J. V.; Knowles, J. R. Photoaffinity inhibition of dipeptide transport in Escherichia coli. Biochemistry 1978, 17, 3321–3325. View Source
